![molecular formula C13H20BNO4 B2586355 (4-(2-[(Tert-butoxycarbonyl)amino]ethyl)phenyl)boronic acid CAS No. 1310481-47-0](/img/structure/B2586355.png)
(4-(2-[(Tert-butoxycarbonyl)amino]ethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4-(2-[(Tert-butoxycarbonyl)amino]ethyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1310481-47-0 . It has a molecular weight of 265.12 . The IUPAC name for this compound is 4-{2-[(tert-butoxycarbonyl)amino]ethyl}phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20BNO4/c1-13(2,3)19-12(16)15-9-8-10-4-6-11(7-5-10)14(17)18/h4-7,17-18H,8-9H2,1-3H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
N-tert-Butoxycarbonylation of Amines
- This process is an environmentally benign method for N-tert-butoxycarbonylation of amines, using commercially available heteropoly acid H3PW12O40 as a catalyst. It's efficient for primary and secondary amines, with no significant side products observed. This is crucial for chemoselective synthesis in peptide synthesis, where N-Boc derivatives play a significant role (Heydari et al., 2007).
Inhibition of L-Aromatic Amino Acid Decarboxylase
- Compounds with the N-tert-butoxycarbonyl (Boc) group, such as (E)- and (Z)-2,3-methano-m-tyrosines, have shown potent inhibition of L-aromatic amino acid decarboxylase. This is important for understanding enzyme inhibition and potential therapeutic applications (Ahmad, Phillips & Stammer, 1992).
Synthesis and Characterization of BOC-Protected Derivatives
- Thio-1,3,4-oxadiazol-2-yl derivatives synthesized with Boc anhydride have applications in industrial chemistry. These compounds exhibit good thermal stability and potential for use in photoelectronic devices (Shafi, Rajesh & Senthilkumar, 2021).
BOC Deprotection Using Boron Trifluoride Etherate
- A mild and efficient procedure for removing the tert-butoxycarbonyl (BOC) group using boron trifluoride etherate has been developed, applicable to a variety of amines including amino acid derivatives (Evans et al., 1997).
- tert-Butoxycarbonyl chloride (BocCI) can be used to introduce the Boc group into hindered amino acids, suitable for large-scale Boc-amino acids preparations (Vorbrüggen, 2008).
Fast, Efficient Deprotection of the BOC Group
- A protocol using hydrogen chloride in anhydrous dioxane solution has been demonstrated for efficient and selective deprotection of Nalpha-Boc groups in the presence of tert-butyl esters and ethers (Han, Tamaki & Hruby, 2001).
Selective Deprotection of N-Boc Catalyzed by Silica Gel
- A novel method for the deprotection of N-Boc group using silica gel in refluxing toluene, offering a simple and convenient approach with high yields (Min, 2007).
properties
IUPAC Name |
[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-13(2,3)19-12(16)15-9-8-10-4-6-11(7-5-10)14(17)18/h4-7,17-18H,8-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYILTVMRTVCDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCNC(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-N-[(3-hydroxyoxolan-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2586272.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2586275.png)
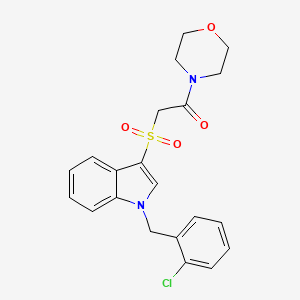
![5-Methyl-3-[3-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2586279.png)
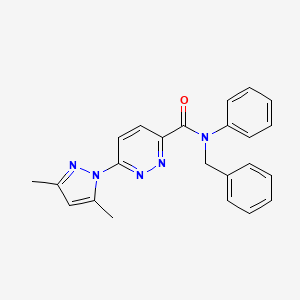
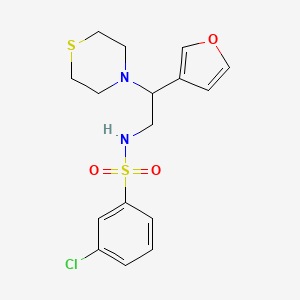
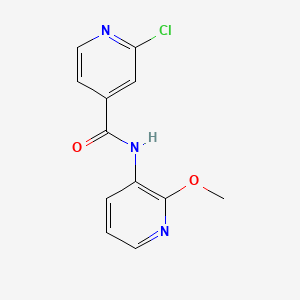
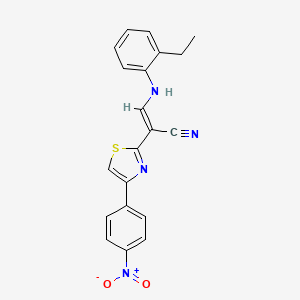
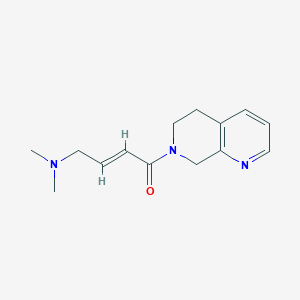
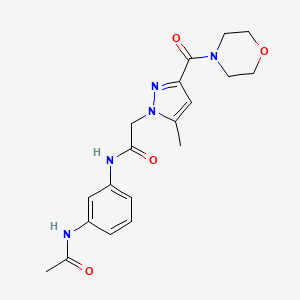
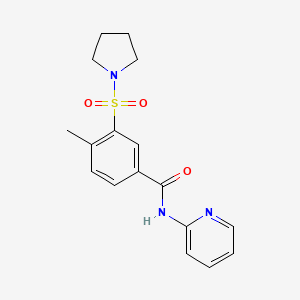
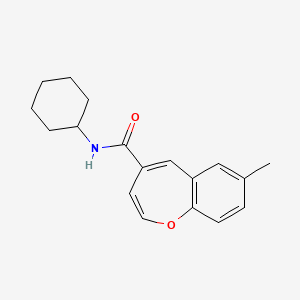
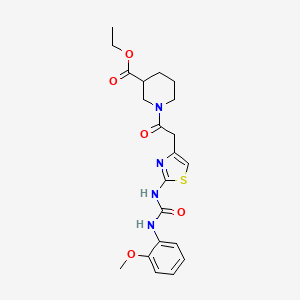
![N-cycloheptyl-3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2586295.png)